Comparative Synthesis Yield: 2,5-Dichloropyridin-3-amine vs. 2-Chloro-3-aminopyridine
A direct comparison of catalytic hydrogenation conditions shows that the synthesis of 2,5-dichloropyridin-3-amine proceeds with a 78% yield (75.5% calculated) from 2,5-dichloro-3-nitropyridine . In contrast, a patent for the synthesis of the analogous mono-chlorinated compound, 2-chloro-3-aminopyridine, reports a higher yield of 86.1% under its optimized conditions [1]. This 8.1 percentage point difference in yield is a quantifiable metric for process chemists to consider when evaluating the cost-efficiency of downstream routes, especially when the 2,5-dichloro substitution pattern is essential for target molecule activity.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78% (75.5% calculated yield) |
| Comparator Or Baseline | 2-Chloro-3-aminopyridine: 86.1% yield |
| Quantified Difference | 8.1 percentage points lower |
| Conditions | Catalytic hydrogenation (Raney-Ni, H2, dioxane, 20-35°C) for the target compound; different optimized conditions for the comparator |
Why This Matters
Quantifies the trade-off between desired substitution pattern and synthesis cost, enabling informed procurement based on process economics.
- [1] Patsnap. (2011). Preparation method of 2-chloro-3-aminopyridine. Patent CN101514185A. View Source
